2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid
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Overview
Description
2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid is a complex organic compound that features a pyrazole ring substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by bromination and subsequent attachment to the hexanoic acid chain. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid involves its interaction with specific molecular targets. The bromine atom and pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-(4-chloro-1h-pyrazol-1-yl)-2-methylhexanoic acid
- 2-Amino-6-(4-fluoro-1h-pyrazol-1-yl)-2-methylhexanoic acid
- 2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid
Uniqueness
2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H16BrN3O2 |
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Molecular Weight |
290.16 g/mol |
IUPAC Name |
2-amino-6-(4-bromopyrazol-1-yl)-2-methylhexanoic acid |
InChI |
InChI=1S/C10H16BrN3O2/c1-10(12,9(15)16)4-2-3-5-14-7-8(11)6-13-14/h6-7H,2-5,12H2,1H3,(H,15,16) |
InChI Key |
WSYXIVUNVFMDFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCN1C=C(C=N1)Br)(C(=O)O)N |
Origin of Product |
United States |
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